The compound 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazoline has garnered attention in the scientific community due to its diverse pharmacological properties. Research has been conducted to synthesize derivatives of this compound and evaluate their potential applications in various fields, including pharmacology, analgesic, anti-inflammatory, antimicrobial, and antitumoral activities. This comprehensive analysis will delve into the synthesis, mechanism of action, and the broad spectrum of applications of this compound and its derivatives, as reported in the recent literature.
The derivatives of 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazoline have been found to possess neuroleptic properties, which could be beneficial in the treatment of psychiatric disorders1. The depressive effects on the CNS indicate potential uses in conditions where CNS suppression is desired, such as in the management of seizures or agitation.
Some novel compounds related to the quinazoline structure have shown moderate anti-inflammatory activities and higher peripheral analgesic activities than reference drugs in testing2. These findings suggest that these compounds could be developed as new analgesics or anti-inflammatory agents, potentially offering alternatives to existing medications with different side-effect profiles or improved efficacy.
Certain derivatives have exhibited high activity against fungi, comparable to the reference drug Nystatin2. This suggests a potential application in the development of new antifungal agents, which is particularly important given the rising incidence of fungal infections and the limited number of effective antifungal drugs currently available.
The cytotoxicity of quinazoline and pyrido[2,3-d]pyrimidine derivatives against cancer cell lines, such as PC-3, and their antioxidant properties have been evaluated, with some derivatives showing a better profile than controls3. The ability to provoke an increase in caspase-3 levels and perturb the cell cycle suggests a mechanism by which these compounds could be used in cancer therapy3. Additionally, the anti-tumor effects against Ehrlich ascites carcinoma and hepatocellular carcinoma cell lines further support the potential application of these derivatives in oncology4.
This compound can be classified under the category of nitrogen-containing heterocycles, specifically as a pyrimidoquinazolinone. It is synthesized through various chemical reactions involving different precursors, including 1,3-dicarbonyl compounds and amines. The unique structural features of this compound make it an interesting subject for research in organic synthesis and medicinal applications.
The synthesis of 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one typically involves a one-pot three-component reaction. This method has been optimized for efficiency and yield. Key steps include:
The molecular structure of 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one features a fused ring system comprising a pyrimidine ring and a quinazoline moiety. Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds .
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one participates in various chemical reactions that can modify its structure or enhance its functionality:
These reactions are crucial for exploring new derivatives with enhanced biological activities or different pharmacological profiles .
The mechanism of action for compounds like 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one often involves interaction with biological targets such as enzymes or receptors:
Studies have indicated that derivatives of this compound exhibit significant biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects .
The physical and chemical properties of 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one are essential for understanding its behavior in various environments:
Characterization techniques such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability .
The applications of 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one span across various fields:
Research continues to explore new synthetic routes and modifications to expand the utility of this compound in diverse scientific domains .
The systematic nomenclature of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one follows International Union of Pure and Applied Chemistry conventions while retaining historical naming patterns for complex heterocycles. According to the Chemical Abstracts Service registry, the preferred IUPAC designation is 1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one, emphasizing the saturation states within the fused ring system [2]. This compound belongs to the broader pyrimidoquinazolinone family characterized by:
Table 1: Nomenclature Systems for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Naming System | Designation | Distinctive Features |
---|---|---|
IUPAC Systematic | 1,2,3,4-Tetrahydropyrimido[2,1-b]quinazolin-6-one | Emphasizes saturation states and ring fusion |
Chemical Abstracts | 1H-Pyrimido[2,1-b]quinazolin-6(2H)-one, 3,4-dihydro | Specifies hydrogen positions and unsaturation |
Common Name | 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazoline | Historical trivial name in pharmacological literature |
Hantzsch-Widman | Not applicable (fused system) | Limited utility for polycyclic compounds |
Structural taxonomy places this scaffold within the bicyclic/tricyclic dihydroquinazolinones, distinguished from simpler monocyclic quinazolinones by: (a) Restricted rotation about the fusion bonds creating chiral planes; (b) Enhanced conformational stability facilitating receptor binding; and (c) Three-dimensional topology that influences pharmacokinetic properties including membrane permeability and metabolic stability [4] [10]. The canonical SMILES representation (C1CNC2=NC3=CC=CC=C3C(=O)N2C1) and InChIKey (YBDKSPSOTVXJEP-UHFFFAOYSA-N) provide machine-readable descriptors essential for cheminformatics applications [2].
The investigative timeline of pyrimidoquinazolinone chemistry spans distinct epochs reflecting methodological advances in synthetic organic chemistry and pharmacological screening:
Table 2: Historical Milestones in Pyrimidoquinazolinone Research
Time Period | Key Developments | Significance |
---|---|---|
1869–1903 | Gabriel's pioneering synthesis of quinazoline nucleus from anthranilic acid/cyanogens | Established foundational heterocyclic chemistry for quinazoline derivatives |
1950–1970 | Niementowski synthesis optimization for quinazolin-4(3H)-ones | Enabled scalable production of quinazolinone precursors |
1980s | Discovery of formic acid-catalyzed intramolecular cyclization route | Provided efficient access to pyrimidoquinazolinone core with >75% yields |
1990–2010 | Structural characterization via X-ray crystallography and NMR spectroscopy | Elucidated tautomeric preferences and electronic distribution |
2010–Present | Multicomponent reactions under green chemistry conditions | Improved atom economy and reduced environmental impact of synthesis |
The foundational period (1869-1903) established quinazoline chemistry through Gabriel's seminal work, though pyrimidoquinazolinones specifically remained inaccessible until mid-20th-century advances in cyclization methodologies [6] [10]. The pivotal breakthrough arrived with the development of formic acid-catalyzed intramolecular cyclization in the 1980s, which enabled efficient construction of the tricyclic system from 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-one precursors. This method consistently delivered yields exceeding 75% and established the synthetic feasibility of the scaffold for pharmacological exploration [2].
Contemporary research (post-2010) has focused on sustainable synthetic protocols, including:
These methodological refinements have enabled access to structurally diverse analogs for structure-activity relationship studies while aligning with green chemistry principles through reduced solvent usage and energy consumption.
The pyrimido[2,1-b]quinazolin-6-one scaffold exhibits broad bioactivity profiles attributable to its molecular recognition properties and physicochemical compatibility with biological systems. Key pharmacological domains include:
Anticancer Applications
Derivatives demonstrate potent antiproliferative effects through multiple mechanisms:
Table 3: Anticancer Hybrid Derivatives Based on Pyrimidoquinazolinone Core
Hybrid Structure | Biological Target | Potency (IC₅₀/GI₅₀) | Mechanistic Insight |
---|---|---|---|
Pyrrolobenzodiazepine conjugate (Compound 4) | DNA minor groove | <0.1 μM (NCI-60 panel) | Covalent DNA binding through imine functionality |
Erlotinib-phospholipid (Compound 9) | EGFR/PI3K-Akt pathway | 1.8 μM (MCF-7 cells) | Dual inhibition of receptor signaling and membrane synthesis |
Benzimidazole-quinazolinone (Compound 12) | Topoisomerase II | 50 μM (HeLa cells) | Intercalation and enzyme poisoning |
Triazine derivatives (13a/b) | Dihydrofolate reductase | 1.57–2.52 μM (HCT116/HEP-G2) | Competitive inhibition of folate binding site |
Antimicrobial Activity
Structure-activity relationship studies reveal critical determinants for antimicrobial efficacy:
Central Nervous System (CNS) Applications
The scaffold demonstrates relevance in neurodegenerative disease research:
Anti-inflammatory Mechanisms
Select derivatives show dual cyclooxygenase-2 (COX-2) inhibition (IC₅₀ 0.39–1.87 μM) and cytokine suppression (TNF-α, IL-6) without the ulcerogenic effects of classical NSAIDs, attributable to reduced acidity compared to carboxylic acid-containing anti-inflammatories [8] [9]. The molecular hybridization strategy has proven particularly valuable for enhancing potency and target selectivity. By integrating the pyrimidoquinazolinone core with complementary pharmacophores such as piperazine, benzofuran, or triazole, researchers have developed multi-target agents addressing complex disease pathophysiology while overcoming limitations of monotarget therapies [3] [9]. This scaffold's versatility and demonstrated biological relevance ensure its continued importance in rational drug design across therapeutic domains.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3